molecular formula C20H16N2O4S2 B12614535 2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester CAS No. 916176-72-2

2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester

Cat. No.: B12614535
CAS No.: 916176-72-2
M. Wt: 412.5 g/mol
InChI Key: PYVQIAWQJXCZKK-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule combining a thiophene core, a pyrrolo[2,3-b]pyridine scaffold, and a sulfonyl-substituted aryl group. The methyl ester moiety enhances its lipophilicity, which is critical for applications in medicinal chemistry and materials science. The sulfonyl group in the target compound may improve thermal stability and binding affinity in biological or catalytic contexts, as seen in related sulfonamide derivatives .

Properties

CAS No.

916176-72-2

Molecular Formula

C20H16N2O4S2

Molecular Weight

412.5 g/mol

IUPAC Name

methyl 5-[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-4-yl]thiophene-2-carboxylate

InChI

InChI=1S/C20H16N2O4S2/c1-13-3-5-14(6-4-13)28(24,25)22-12-10-16-15(9-11-21-19(16)22)17-7-8-18(27-17)20(23)26-2/h3-12H,1-2H3

InChI Key

PYVQIAWQJXCZKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)C4=CC=C(S4)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Setup:

  • Apparatus: A three-neck flask equipped with a delivery tube, reflux condenser, and thermometer.
  • Catalyst: Dry hydrogen chloride gas.
  • Reagents:
    • 2-Thiophene carboxylic acid (0.25 mol).
    • Excess methyl alcohol (2.5 mol).

Procedure:

  • Combine the acid and alcohol in the reaction flask.
  • Saturate the mixture with hydrogen chloride gas.
  • Apply heat to induce refluxing and monitor temperature stabilization as an indicator of reaction completion.
  • Purify the product through steam distillation, ether extraction, drying, and vacuum distillation.

Result: The methyl ester is obtained as a clear liquid with a yield of approximately 81.4%, boiling at 102°C under reduced pressure.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed reactions are crucial for incorporating complex functional groups into the thiophene backbone.

Reaction Conditions:

Procedure:

  • Combine methyl 4-bromo-5-chloro-2-thiophenecarboxylate with a boronic acid derivative (e.g., tetramethyl dioxaborolane-pyrazole) in the presence of potassium carbonate and palladium catalyst.
  • Heat the reaction mixture under nitrogen atmosphere for approximately 1.5 hours.
  • Cool the mixture and extract the product using ethyl acetate.

Yield: Approximately 70% under optimized conditions.

Sulfonylation Process

The sulfonylation step introduces the p-toluenesulfonyl group into the pyrrolo[2,3-b]pyridine ring.

Reaction Conditions:

  • Reagents:
    • p-Toluenesulfonyl chloride.
    • A bilayer solvent system (dichloromethane and aqueous NaOH).
  • Catalyst: Tetrabutylammonium hydrogen sulfate (catalytic amount).
  • Temperature: Room temperature.

Procedure:

  • Add p-toluenesulfonyl chloride to a solution containing pyrrolo[2,3-b]pyridine derivative in dichloromethane and NaOH.
  • Stir for one hour at room temperature.
  • Separate layers and purify through filtration and extraction.

Result: The sulfonated product is further processed to obtain the final compound.

Summary Table of Key Reaction Parameters

Step Catalyst Solvent Temperature Time Yield (%)
Esterification Dry HCl Methyl alcohol Reflux ~5 hours ~81.4
Palladium Coupling Bis(tri-t-butylphosphine)palladium(0) 1,4-dioxane + water 75°C ~1.5 hours ~70
Sulfonylation Tetrabutylammonium hydrogen sulfate Dichloromethane + NaOH Room temp ~1 hour N/A

Notes on Optimization

  • Reaction yields are highly dependent on maintaining precise temperatures and using high-purity reagents.
  • Purification techniques such as vacuum distillation and ion-exchange resin treatment improve product quality significantly.
  • The choice of catalyst plays a critical role in enhancing reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
2-Thiophenecarboxylic acid derivatives have been investigated for their roles as intermediates in the synthesis of pharmaceuticals. Specifically, they are noted for their effectiveness as inhibitors in viral replication processes, particularly in hepatitis C virus (HCV) research. Studies have shown that certain thiophene derivatives exhibit potent inhibition of HCV NS5B polymerase, indicating their potential as antiviral agents .

Case Study: Raltitrexed
One notable application of thiophene derivatives is in the development of Raltitrexed, a thymidylate synthase inhibitor used in colorectal cancer treatment. The synthesis of Raltitrexed involves 2-thiophenecarboxylic acid as a key precursor, demonstrating the compound's relevance in oncology .

Materials Science

Solar Cell Technology
Recent research has highlighted the use of 2-thiophenecarboxylic acid in enhancing the performance of perovskite solar cells. The compound acts as a passivation agent, reducing surface defects and non-radiative recombination losses in solar cell devices. This application results in improved charge extraction and stability over extended periods, making it a promising candidate for renewable energy technologies .

Data Table: Performance Metrics of Solar Cells with Passivation Treatment

ParameterControl CellsCells with 2-Thiophenecarboxylic Acid
Power Conversion Efficiency (%)18.521.0
Charge Carrier Lifetime (µs)1025
PCE Drop After 100 Days (%)10<1

Agricultural Chemistry

Agrochemical Applications
Thiophene derivatives are also being explored for their potential use in agrochemicals. They can serve as precursors to herbicides and pesticides that enhance crop yields. Research indicates that compounds derived from thiophene structures exhibit herbicidal activity against various weeds, making them valuable in agricultural formulations .

Analytical Chemistry

Reagents and Detection
In analytical chemistry, 2-thiophenecarboxylic acid is utilized as a reagent for detecting and quantifying other compounds. Its properties allow for effective analysis in complex mixtures, contributing to advancements in chemical analysis techniques .

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrrolo[2,3-b]pyridine moiety can interact with nucleic acids, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related derivatives, focusing on molecular features, applications, and research findings:

Compound Molecular Formula Molecular Weight Key Functional Groups Applications/Findings
Target Compound: 2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester Not explicitly provided ~500 (estimated) Thiophene, pyrrolopyridine, sulfonyl, methyl ester Potential pharmacological agent; structural analogs suggest corrosion inhibition .
1-(2,4-Difluorophenyl)-5-[[2-[[(1,1-dimethylethyl)amino]thioxomethyl]hydrazinylidene]methyl]-1H-pyrazole-4-carboxylic acid methyl ester (CID 2745687) C₁₇H₁₉F₂N₅O₂S 395.43 Pyrazole, thioamide, methyl ester Antimicrobial screening candidate; high lipophilicity aids membrane penetration.
Thifensulfuron methyl (2-Thiophenecarboxylic acid, 3-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-, methyl ester) C₁₂H₁₃N₅O₆S₂ 387.39 Thiophene, sulfonylurea, triazine Herbicide; inhibits plant acetolactate synthase.
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate C₂₈H₂₂F₂N₆O₄S 560.2 Thiophene, pyrazolopyrimidine, chromone Anticancer research; inhibits kinase activity (e.g., EGFR).

Key Structural and Functional Differences:

Heterocyclic Core: The target compound features a pyrrolo[2,3-b]pyridine core, which is rare compared to the more common pyrazole (CID 2745687) or pyrimidine (Thifensulfuron methyl) scaffolds. This core may enhance π-π stacking interactions in biological targets .

Biological Activity: Corrosion Inhibition: The thiophene-methyl ester motif in the target compound is structurally analogous to 2-thiophenecarboxylic acid methyl ester, which showed 92% corrosion inhibition efficiency for mild steel in acidic media at 10⁻³ M . Pharmacological Potential: Compounds like the pyrazolopyrimidine-thiophene derivative () exhibit kinase inhibition, suggesting the target compound could be optimized for similar therapeutic applications.

Thermodynamic Properties :

  • Quantum chemical studies on thiophene derivatives indicate that electron-withdrawing groups (e.g., sulfonyl) lower the energy gap (ΔE = ELUMO − EHOMO), enhancing adsorption on metal surfaces . This property is critical for corrosion inhibitors but may also influence drug-receptor binding.

Research Findings and Gaps

  • Corrosion Inhibition : The target compound’s methyl ester and sulfonyl groups align with computational models showing improved inhibition efficiency via chemisorption mechanisms. However, experimental validation is lacking .
  • Synthetic Challenges : The pyrrolo[2,3-b]pyridine scaffold requires multi-step synthesis, as seen in analogous compounds (e.g., ’s pyrrolo[1,2-b]pyridazine derivatives). Yield optimization remains a hurdle .
  • Biological Screening: No direct data exists for the target compound, but pyridine-thiophene hybrids () show promise in oncology, warranting further exploration .

Biological Activity

The compound 2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester , is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring fused with a pyrrolo[2,3-b]pyridine moiety, which is known for its diverse biological properties. The presence of the sulfonyl group and the methyl ester enhances its solubility and bioactivity.

Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. Notably, one derivative showed an IC50 value of 0.015 µM against a panel of 60 tumor cell lines, indicating potent anti-cancer activity . The mechanism of action appears to involve:

  • Tubulin Polymerization Inhibition : The compound disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase. This effect is comparable to established tubulin inhibitors like Vinca alkaloids and Docetaxel .
  • Induction of Apoptosis : The compound activates the MAP kinase pathway, resulting in increased apoptosis as evidenced by the activation of caspases 3 and 7 .

Selectivity Against Cancer Types

The compound has shown particular promise against hematologic cancers due to its selective inhibition of the FLT3-ITD mutation, a common genetic abnormality in Acute Myeloid Leukemias (AMLs). The binding affinity for FLT3 was reported at Kd = 1.4 µM , highlighting its potential as a targeted therapy .

Pharmacokinetics and Bioavailability

Despite its promising in vitro activity, studies have indicated challenges regarding the bioavailability of this compound. In vivo studies revealed insufficient solubility in physiological conditions, which limits its therapeutic application . To address this issue, researchers have synthesized new analogues with modified structures to enhance solubility and pharmacokinetic properties.

Comparative Analysis with Other Compounds

A comparative study involving several derivatives revealed that while some analogues exhibited lower activity (IC50 values in the micromolar range), others maintained significant potency against specific cancer types .

CompoundIC50 (µM)Mechanism of ActionTarget Cancer Type
Lead Compound0.015Tubulin polymerization inhibitionBroad spectrum (60 lines)
Derivative 2b0.015Induction of apoptosis via MAPK pathwayHematologic cancers
New Analogue8.9-64Modest activity against CDKsVarious solid tumors

Study on Antineoplastic Activity

In one study focusing on the antineoplastic activity of pyrrolopyridine derivatives, several compounds were tested against human cancer cell lines including breast and colon cancers. The results indicated that modifications to the thiophene structure could lead to improved efficacy while maintaining low toxicity profiles .

Clinical Implications

The potential clinical implications are significant; compounds with similar structures have been explored for their ability to treat diseases affecting the nervous system and immune response . This broadens the scope for therapeutic applications beyond oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for this compound, and how can reaction intermediates be characterized?

  • Methodological Answer : The synthesis likely involves sulfonylation of the pyrrolo[2,3-b]pyridine core followed by esterification of the thiophenecarboxylic acid moiety. Key steps include:

Sulfonylation : Reacting the pyrrolopyridine intermediate with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) to install the sulfonyl group .

Esterification : Coupling the thiophenecarboxylic acid with methanol via acid-catalyzed Fischer esterification or using DCC/DMAP-mediated activation .

  • Characterization : Confirm intermediates via ¹H/¹³C-NMR (for regiochemistry), IR (C=O and S=O stretches), and HRMS (molecular ion validation) .

Q. How can researchers verify the structural integrity of the final compound?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography (if crystals are obtainable) to resolve bond angles and confirm the sulfonyl-pyrrolopyridine linkage .
  • 2D NMR (e.g., COSY, HSQC) to assign proton-proton coupling and heteronuclear correlations, particularly for the thiophene and ester groups .
  • Elemental analysis to validate purity (>95%) and rule out residual solvents .

Advanced Research Questions

Q. How can the biological activity of this compound be systematically evaluated, and what assays are suitable for analgesic/anti-inflammatory profiling?

  • Methodological Answer :

  • In vitro : Test cyclooxygenase (COX-1/COX-2) inhibition using fluorometric assays. Compare IC₅₀ values against reference inhibitors (e.g., celecoxib) .
  • In vivo : Utilize rodent models (e.g., carrageenan-induced paw edema) for anti-inflammatory activity. Monitor ulcerogenic risk via gastric lesion scoring in treated vs. control groups .
  • Mechanistic studies : Perform Western blotting or ELISA to quantify pro-inflammatory cytokines (IL-6, TNF-α) in serum or tissue homogenates .

Q. What strategies can optimize the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) in buffers (pH 1.2–7.4) to identify labile groups (e.g., ester hydrolysis). Stabilize via prodrug approaches or steric hindrance .
  • Metabolic stability : Use liver microsome assays (human/rodent) to identify CYP450-mediated degradation. Introduce electron-withdrawing groups on the thiophene ring to reduce oxidative metabolism .

Q. How can computational modeling predict SAR for modifying the sulfonyl or pyrrolopyridine moieties?

  • Methodological Answer :

  • Docking studies : Model the compound into COX-2 or kinase active sites (e.g., using AutoDock Vina) to identify critical hydrogen bonds with the sulfonyl group .
  • DFT calculations : Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization (e.g., adding halogens to the 4-methylphenyl group) .
  • MD simulations : Assess conformational flexibility of the pyrrolopyridine core in aqueous vs. lipid membranes to optimize bioavailability .

Q. What analytical techniques resolve contradictions in reported bioactivity data for structurally analogous compounds?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from heterogeneous studies (e.g., varying assay conditions) using statistical tools (e.g., ANOVA) to identify outliers .
  • Dose-response validation : Replicate disputed assays with strict controls (e.g., standardized cell lines, matched vehicle groups) .
  • Off-target profiling : Screen against kinase panels or GPCR libraries to rule out confounding interactions .

Technical & Methodological Considerations

Q. What precautions ensure reproducibility in synthesizing the sulfonylated pyrrolopyridine intermediate?

  • Methodological Answer :

  • Dry conditions : Use anhydrous solvents (e.g., THF, DCM) and molecular sieves to prevent hydrolysis of the sulfonyl chloride .
  • Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonylation) .
  • Workup : Extract unreacted reagents via aqueous washes (NaHCO₃ for acid removal) and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can regioselectivity challenges in functionalizing the thiophene ring be addressed?

  • Methodological Answer :

  • Directing groups : Introduce temporary substituents (e.g., boronic esters) at the 5-position to direct electrophilic substitution .
  • Metal catalysis : Use Pd-mediated C-H activation (e.g., with Pd(OAc)₂ and ligands like SPhos) for selective coupling at the 4-position .

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